molecular formula C7H14ClF2NO B6171130 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride CAS No. 2445749-80-2

2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride

Cat. No. B6171130
CAS RN: 2445749-80-2
M. Wt: 201.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride is a chemical compound with the CAS Number: 2445749-80-2 . It has a molecular weight of 201.64 . The IUPAC name for this compound is (S)-2-(4,4-difluoropyrrolidin-2-yl)propan-2-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F2NO.ClH/c1-6(2,11)5-3-7(8,9)4-10-5;/h5,10-11H,3-4H2,1-2H3;1H/t5-;/m0./s1 . This code provides a specific string of characters that describes the molecular structure of the compound.

Future Directions

The future directions for the use and study of this compound are not specified in the web search results. It’s worth noting that the compound is available for purchase for pharmaceutical testing , which suggests it may have potential applications in the field of medicine or drug development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4,4-difluoropyrrolidine", "2-bromo-2-methylpropane", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "Step 1: 4,4-difluoropyrrolidine is reacted with 2-bromo-2-methylpropane in the presence of sodium hydroxide to form 2-(4,4-difluoropyrrolidin-2-yl)propan-2-ol.", "Step 2: The resulting product from step 1 is then reacted with hydrochloric acid to form 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride.", "Step 3: Sodium borohydride is added to the product from step 2 in methanol to reduce the ketone group to an alcohol group.", "Step 4: Acetic acid is added to the product from step 3 to quench the reaction and form the final product, 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride." ] }

CAS RN

2445749-80-2

Product Name

2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.